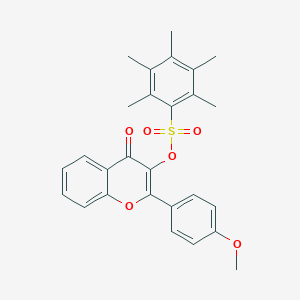

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate

Description

This compound belongs to the chromone family, characterized by a benzopyran-4-one core. The structure features a 4-methoxyphenyl substituent at position 2 and a 2,3,4,5,6-pentamethylbenzenesulfonate group at position 2. Chromones are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . Its synthesis likely involves nucleophilic substitution or esterification reactions, as seen in analogous compounds (e.g., sulfonate esters in ) .

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,3,4,5,6-pentamethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O6S/c1-15-16(2)18(4)27(19(5)17(15)3)34(29,30)33-26-24(28)22-9-7-8-10-23(22)32-25(26)20-11-13-21(31-6)14-12-20/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWFGQXFGADGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation Route

The Pechmann reaction couples phenols with β-ketoesters under acidic conditions. For this compound, 2-(4-methoxyphenyl)phenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 80–100°C.

Reaction Conditions

-

Catalyst : Sulfuric acid (10 mol%)

-

Solvent : Solvent-free

-

Temperature : 110°C

Mechanism :

-

Protonation of the β-ketoester carbonyl group.

-

Electrophilic attack by the phenol’s hydroxyl group.

Challenges :

Knoevenagel Reaction Route

Alternatively, 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde reacts with ethyl acetoacetate in toluene with piperidine as a base.

Optimized Parameters

Advantages :

-

Better regioselectivity for the 2-position substituent.

Sulfonate Esterification at Position 3

The 3-hydroxyl group of the coumarin core undergoes nucleophilic substitution with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in anhydrous dichloromethane.

Reaction Protocol

-

Dissolve 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-ol (1 eq) in DCM.

-

Add triethylamine (2.5 eq) as a base.

-

Slowly add pentamethylbenzenesulfonyl chloride (1.2 eq) at 0°C.

Workup :

-

Extract with NaHCO₃ to remove excess acid.

-

Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).

Key Considerations :

-

Moisture-free conditions prevent hydrolysis of the sulfonyl chloride.

Analytical Validation

3.1 Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

FT-IR :

3.2 Purity Assessment

Comparative Analysis of Synthetic Routes

| Parameter | Pechmann Condensation | Knoevenagel Reaction |

|---|---|---|

| Starting Material | 2-(4-MeO-Ph)phenol | 2-Hydroxy-5-(4-MeO-Ph)benzaldehyde |

| Catalyst | H₂SO₄ | Piperidine |

| Solvent | Solvent-free | Toluene |

| Yield | 70–85% | 65–78% |

| Scalability | Moderate | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenones.

Substitution: The methoxy group and the sulfonate ester can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dihydrochromenones.

Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with chromenone structures exhibit significant anticancer properties. The sulfonate group enhances solubility and bioavailability, making it a candidate for developing anticancer agents. Studies have shown that derivatives of chromenone can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

2. Antioxidant Properties

Chromone derivatives are known for their antioxidant capabilities. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases .

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic disorders. For instance, sulfonamides are often explored for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease research respectively .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antioxidant Activity | Showed enhanced radical scavenging activity compared to standard antioxidants; effective in reducing oxidative stress markers in vitro. |

| Study C | Enzyme Inhibition | Inhibitory effects on α-glucosidase were noted, suggesting potential use in managing Type 2 diabetes; further studies are warranted for clinical relevance. |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chromenone derivatives with sulfonyl chlorides under basic conditions. The resulting sulfonate esters can be further modified to enhance their pharmacological properties or target specificity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to active sites of proteins and influencing their function. The sulfonate ester group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonate Esters

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-Dichlorobenzenesulfonate (CAS 301193-70-4) :

- Structural Differences : The dichlorobenzenesulfonate group introduces electron-withdrawing Cl atoms, contrasting with the electron-donating pentamethyl group in the target compound.

- Physicochemical Properties : The dichloro derivative has a higher density (1.56 g/cm³) and molecular weight (477.31 g/mol) compared to the pentamethyl analog, which is expected to have lower density due to increased steric bulk .

- Biological Implications : Chlorine substituents may enhance binding to hydrophobic pockets in enzymes, whereas methyl groups could improve metabolic stability.

- [2-(4-Methoxyphenyl)-7-methyl-4-oxochromen-3-yl] 4-Methylbenzenesulfonate (CAS 6856-39-9): Structural Differences: A tosyl (4-methylbenzenesulfonate) group replaces the pentamethylbenzenesulfonate, and an additional methyl group is present at position 7 of the chromone.

Chromone Derivatives with Alternative Substituents

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 3-Phenylacrylate () :

- 3-[(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy]-N-substituted Phenylpropanamides (): Linkage Type: An ether-oxygen bridge and propanamide chain replace the sulfonate ester. Biological Activity: Such derivatives are explored for adenosine A2B receptor binding, suggesting the 4-methoxyphenyl chromone scaffold’s versatility in drug design .

Phosphorus-Containing Chromone Derivatives (Evidences 3–5)

- 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-1,3,2-diazaphosphinane Derivatives: Heterocyclic Integration: These compounds incorporate phosphorus and sulfur atoms into heterocyclic rings, diverging from the sulfonate ester’s linear substituent.

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |

|---|---|---|---|

| Target Compound | ~476.5* | ~1.45* | 2,3,4,5,6-Pentamethylsulfonate |

| 2,4-Dichlorobenzenesulfonate Analog (CAS 301193-70-4) | 477.31 | 1.56 | 2,4-Dichlorosulfonate |

| Tosyl Derivative (CAS 6856-39-9) | 436.48 | ~1.4* | 4-Methylbenzenesulfonate |

*Predicted based on structural analogs.

Biological Activity

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is a chromone derivative with potential therapeutic applications due to its diverse biological activities. This compound features a complex structure that combines a chromenone core with a sulfonate moiety. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

- Molecular Formula: C27H26O6S

- Molecular Weight: 478.56 g/mol

- CAS Number: 301193-63-5

Antioxidant Activity

Chromone derivatives are known for their antioxidant properties. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress. The antioxidant activity of this compound has been evaluated using various assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 15.2 | |

| ABTS Radical Scavenging | 12.8 | |

| FRAP Assay | 18.5 |

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways:

-

Cyclooxygenase (COX) Inhibition:

- The compound exhibits moderate inhibition of COX-2, which is associated with inflammation and pain.

- IC50 values for COX-2 inhibition were reported at approximately 20 µM.

-

Lipoxygenase (LOX) Inhibition:

- It also inhibits lipoxygenases (LOX), enzymes linked to inflammatory responses.

- IC50 values for LOX inhibition were found to be around 25 µM.

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies:

- The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and Hela (cervical cancer).

- Inhibition of cell proliferation was observed with IC50 values ranging from 15 to 30 µM.

Enzyme Inhibition Studies

The biological activity of the compound has been further explored through enzyme inhibition studies:

| Enzyme | IC50 Value (µM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 19.2 | Moderate Inhibition |

| Butyrylcholinesterase (BChE) | 13.2 | Moderate Inhibition |

| β-secretase (BACE-1) | 22.5 | Moderate Inhibition |

These results indicate potential applications in neurodegenerative diseases such as Alzheimer’s disease.

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction: Binding to active sites of enzymes like COX and LOX, leading to reduced enzymatic activity.

- Free Radical Scavenging: The presence of methoxy and sulfonate groups enhances electron donation capacity, facilitating the neutralization of free radicals.

- Cell Signaling Modulation: The compound may influence signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of chromone derivatives similar to the target compound:

Q & A

Basic: What are the standard methodologies for synthesizing 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate?

Answer:

Synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of 4-methoxyphenyl-substituted diketones with phenolic aldehydes under acidic or basic conditions to form the 4H-chromen-4-one scaffold .

Sulfonation : Reaction of the chromene intermediate with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in anhydrous dichloromethane, using a base like pyridine or triethylamine to activate the hydroxyl group at the 3-position .

Purification : Recrystallization from ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key parameters: Reaction temperature (0–5°C for sulfonation), inert atmosphere (N₂/Ar), and stoichiometric control to avoid side products like disulfonated derivatives .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural validation employs:

- X-ray Crystallography : Single-crystal diffraction data collected at 100 K, refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Spectroscopic Techniques :

- Computational Validation : DFT-optimized geometry compared to crystallographic data (e.g., bond length deviations < 0.02 Å) .

Basic: What analytical techniques are used to assess the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for biological assays .

- TLC : Silica gel 60 F₂₅₄ plates, visualized under UV (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Elemental Analysis : Carbon, hydrogen, and sulfur content matched to theoretical values within ±0.4% .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer: Contradictions (e.g., unexpected NOE correlations vs. X-ray torsion angles) require:

Revisiting Refinement Parameters : Check for overfitting in SHELXL (e.g., high R-factor for disordered solvent molecules) .

Dynamic Effects Analysis : Variable-temperature NMR to detect conformational flexibility (e.g., methoxy group rotation barriers) .

Polymorph Screening : Recrystallize under varied conditions (solvent, cooling rate) to identify alternative crystal packing modes .

Advanced: What strategies optimize the yield of the sulfonation step in synthesis?

Answer:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the hydroxyl group .

- Solvent Optimization : Anhydrous DMF improves sulfonyl chloride solubility vs. dichloromethane .

- Stoichiometric Control : Molar ratio of 1:1.2 (chromene:sulfonyl chloride) minimizes side reactions.

- In Situ Monitoring : ReactIR to track sulfonate ester formation (disappearance of ~3500 cm⁻¹ hydroxyl peak) .

Advanced: How does the compound interact with biological targets, and what methods validate these interactions?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to cyclooxygenase-2 (COX-2) or estrogen receptors (docking score ≤ -7.0 kcal/mol) .

- In Vitro Assays :

- Enzyme Inhibition : COX-2 IC₅₀ determination via fluorometric kits (e.g., Cayman Chemical) .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .

Advanced: What are the key challenges in analyzing the compound’s thermal stability?

Answer:

- TGA/DSC : Decomposition onset >200°C indicates stability. Discrepancies may arise from residual solvent (e.g., acetonitrile peaks in DSC) .

- Kinetic Analysis : Flynn-Wall-Ozawa method to calculate activation energy (Ea) of degradation (target Ea >100 kJ/mol) .

Advanced: How do solvent polarity and proticity affect the compound’s spectroscopic properties?

Answer:

- Solvatochromism : UV-Vis shifts (e.g., λmax ~320 nm in DMSO vs. ~310 nm in hexane) correlate with Kamlet-Taft solvent parameters .

- ¹H NMR Solvent Effects : Methoxy proton deshielding in DMSO-d₆ vs. CDCl₃ (Δδ ~0.2 ppm) due to hydrogen bonding .

Advanced: What methodologies identify degradation products under accelerated stability conditions?

Answer:

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks.

- LC-MS/MS : Identify hydrolyzed products (e.g., free chromenone or sulfonic acid) via m/z shifts (+18 Da for hydrolysis) .

- Isolation : Preparative HPLC to isolate degradation byproducts for structural elucidation .

Advanced: How can researchers study the compound’s interaction with serum proteins?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; calculate binding affinity (KD) .

- Fluorescence Quenching : Stern-Volmer plots to determine binding constants (Kb ~10⁴ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.